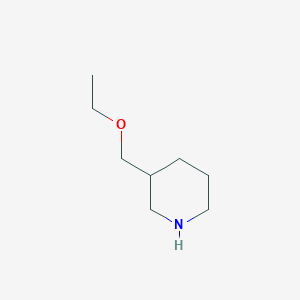

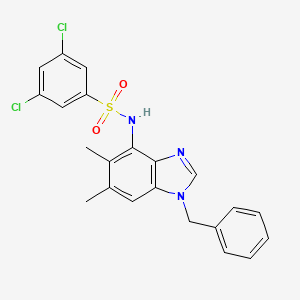

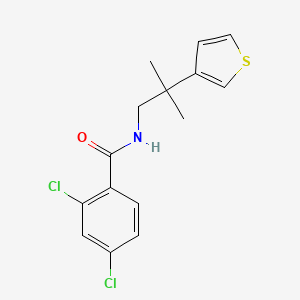

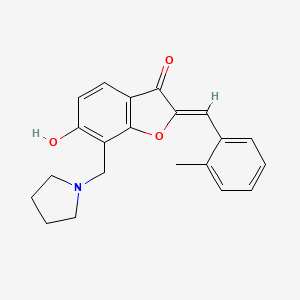

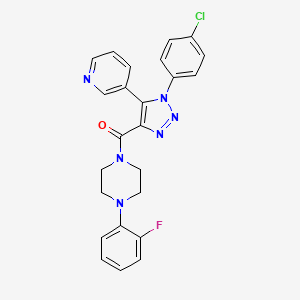

2,4-dichloro-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2,4-dichloro-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide” is a chemical compound that contains a benzamide group and a thiophene group. Thiophene-based analogs have been of interest to many scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Synthesis Analysis

The synthesis of benzamide derivatives can be performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is green, rapid, mild, highly efficient, and uses a superior and recoverable catalyst . The synthesis of thiophene derivatives can be achieved by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Chemical Reactions Analysis

The synthesis of thiophene derivatives involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The synthesis of benzamide derivatives involves the direct condensation of benzoic acids and amines .科学的研究の応用

Synthesis and Characterization

2,4-Dichloro-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide and its derivatives are synthesized and characterized through various chemical analyses. For instance, the synthesis and spectroscopic properties of thiourea derivatives have been explored, highlighting their potential as novel anti-microbial agents with antibiofilm properties, especially against Pseudomonas aeruginosa and Staphylococcus aureus strains (Limban, Marutescu, & Chifiriuc, 2011). Similarly, crystal structure analyses of related compounds have provided insights into their molecular configuration, facilitating further chemical and pharmaceutical development (Sharma et al., 2016).

Photocatalytic Degradation Studies

Research has also focused on the photocatalytic degradation of structurally similar compounds, indicating the potential for environmental applications. For example, the photodecomposition of propyzamide, a compound with a similar molecular structure, has been investigated, suggesting that adsorbent supports can enhance the rate of mineralization and reduce the concentration of solution-phase intermediates (Torimoto et al., 1996).

Anticancer Activity

Derivatives of 2,4-dichloro-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide have been evaluated for their anticancer activity. A series of substituted compounds have demonstrated moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer, highlighting their potential as therapeutic agents (Ravinaik et al., 2021).

Antimicrobial Activity

The antimicrobial activity of new derivatives has been a focus of research, exploring their potential as antibacterial and antifungal agents. Synthesis and activity studies have aimed to develop novel compounds with enhanced antimicrobial efficacy (Naganagowda & Petsom, 2011).

将来の方向性

The future directions for “2,4-dichloro-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide” could involve further exploration of its potential biological activities, given the interest in thiophene-based analogs as biologically active compounds . Additionally, the development of more efficient and environmentally friendly synthesis methods could also be a focus .

特性

IUPAC Name |

2,4-dichloro-N-(2-methyl-2-thiophen-3-ylpropyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15Cl2NOS/c1-15(2,10-5-6-20-8-10)9-18-14(19)12-4-3-11(16)7-13(12)17/h3-8H,9H2,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYECDXJHIDLECK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNC(=O)C1=C(C=C(C=C1)Cl)Cl)C2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15Cl2NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-dichloro-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2587830.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2587838.png)